N-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[4-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-4-15-27(24-14-11-20-7-5-6-8-23(20)24)16-21-17-30-25(26-21)28(19(3)29)22-12-9-18(2)10-13-22/h1,5-10,12-13,17,24H,11,14-16H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZBFQDIVOXQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=NC(=CS2)CN(CC#C)C3CCC4=CC=CC=C34)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 415.6 g/mol. Its structure includes a thiazole ring, which is often associated with various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. Compounds similar to this compound have shown effectiveness against a range of pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL | |
| Staphylococcus aureus | 8 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of compounds containing benzothiazole and thiazole moieties has been well-documented. For instance, derivatives have exhibited selective cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study conducted by Bhardwaj et al. demonstrated that benzothiazole derivatives displayed significant cytotoxic effects on human cancer cell lines, with IC50 values ranging from 10 to 50 µM. The specific mechanism of action often involves the induction of apoptosis in cancer cells through mitochondrial pathways .
Anti-inflammatory Activity
Thiazole derivatives have also been recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Table 2: Anti-inflammatory Effects
| Compound | Inhibition (%) | Reference |
|---|---|---|
| N-(4-{[(2,3-dihydro-1H-indene... | 75% at 50 µM | |
| Standard NSAID (e.g., Ibuprofen) | 85% at 50 µM |
The data suggests that N-(4-{[(2,3-dihydro-1H-indene... may serve as a viable alternative or adjunct to traditional anti-inflammatory medications.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance:
- In vitro studies have shown that certain analogs possess GI, TGI, and LC values indicating their effectiveness against various cancer cell lines such as non-small cell lung cancer and breast cancer. One study reported a GI value of 25.1 μM against a specific cancer cell line, showcasing its potential as an anticancer agent .
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial effects:
- Studies demonstrated that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to established antibiotics .
Antiparasitic Effects
Some research has suggested potential antiparasitic activities, particularly against protozoan parasites. Compounds related to thiazole derivatives have shown promise in this area, warranting further investigation into their mechanisms of action and efficacy .
Case Studies
Several case studies illustrate the practical applications of N-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Compound exhibited selective cytotoxicity against various cancer cell lines with promising GI values. |
| Study 2 | Antimicrobial Efficacy | Demonstrated significant antibacterial activity against both strains tested at concentrations lower than standard antibiotics. |
| Study 3 | Antiparasitic Potential | Showed moderate activity against protozoan parasites in preliminary assays. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
